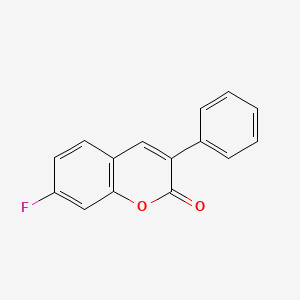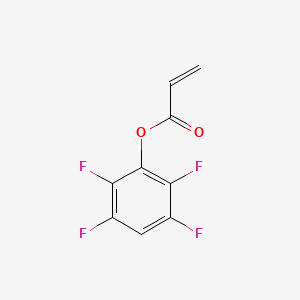
7-Fluoro-3-phenylcoumarin
Übersicht
Beschreibung
7-Fluoro-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. The addition of a fluorine atom at the 7-position and a phenyl group at the 3-position of the coumarin core enhances its chemical properties, making it a valuable compound in various scientific research fields.
Wirkmechanismus
Target of Action
7-Fluoro-3-phenylcoumarin, also known as 7-fluoro-3-phenylchromen-2-one, is a member of the coumarin family . Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They have been identified as potential treatments for various ailments, including cancer, metabolic, and degenerative disorders . .
Mode of Action
Coumarins, in general, are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Coumarins are involved in various biochemical pathways. They are known for their biosynthesis in plants and metabolic pathways . .
Result of Action
Coumarins, in general, have numerous biological and therapeutic properties , suggesting that this compound may have similar effects.
Action Environment
It is known that coumarins exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light , suggesting that light conditions may influence the action of this compound.
Biochemische Analyse
Biochemical Properties
7-Fluoro-3-phenylcoumarin plays a significant role in biochemical reactions, particularly as a fluorescent probe. This compound interacts with various enzymes, proteins, and other biomolecules, making it a valuable tool for studying biochemical processes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes can be used to study enzyme kinetics and inhibition mechanisms. Additionally, the compound’s fluorescence properties make it useful for labeling and detecting biomolecules in various assays .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor example, studies have demonstrated that this compound can modulate the activity of certain kinases, leading to changes in cell signaling pathways . Additionally, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . These effects highlight the potential of this compound as a tool for studying cellular processes and as a potential therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. For instance, the compound has been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can lead to changes in cellular metabolism and other biochemical processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s diverse biological effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . This degradation can lead to changes in its biochemical properties and effectiveness. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, the compound can influence metabolic flux and metabolite levels in cells, further affecting cellular function . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can localize to different cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. Studies have shown that the compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific compartments . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-phenylcoumarin typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenol derivatives with β-ketoesters in the presence of a strong acid catalyst. For this compound, the starting materials are 7-fluororesorcinol and phenylacetic acid. The reaction is conducted under reflux conditions with concentrated sulfuric acid as the catalyst. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: The fluorine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted coumarin derivatives.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-3-phenylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays due to its strong fluorescence properties.
Biology: Employed in the imaging of biological samples, including cells and tissues, due to its ability to fluoresce under ultraviolet light.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of optical materials and sensors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylcoumarin: Lacks the fluorine atom at the 7-position, resulting in different chemical and physical properties.
7-Hydroxy-3-phenylcoumarin: Contains a hydroxyl group instead of a fluorine atom, affecting its reactivity and applications.
7-Methoxy-3-phenylcoumarin: Contains a methoxy group at the 7-position, influencing its fluorescence properties.
Uniqueness
7-Fluoro-3-phenylcoumarin is unique due to the presence of the fluorine atom at the 7-position, which enhances its fluorescence properties and chemical stability. This makes it particularly valuable in applications requiring strong and stable fluorescence signals.
Eigenschaften
IUPAC Name |
7-fluoro-3-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO2/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKAXJDLVHWSIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)F)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(1H-1,2,3-benzotriazol](/img/structure/B3039317.png)
![[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid](/img/structure/B3039318.png)
![3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid](/img/structure/B3039319.png)





![2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid](/img/structure/B3039332.png)


